molecular formula C17H25NO3 B4536016 1-(2,4-diethoxybenzoyl)-4-methylpiperidine

1-(2,4-diethoxybenzoyl)-4-methylpiperidine

Cat. No. B4536016
M. Wt: 291.4 g/mol
InChI Key: FVLVBLWEOHLCBM-UHFFFAOYSA-N
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Description

1-(2,4-diethoxybenzoyl)-4-methylpiperidine is a complex organic compound that may be involved in various chemical reactions and possess unique physical and chemical properties. While specific studies directly addressing this compound are scarce, insights can be derived from research on similar compounds, their synthesis methods, molecular structures, and properties.

Synthesis Analysis

Research on similar compounds, such as dibenzo derivatives of crown ethers and piperidine derivatives, suggests that the synthesis of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine might involve multiple steps including condensation, cyclization, and substitution reactions. For instance, the synthesis of related piperidine and pyridine derivatives involves the use of specific reagents under controlled conditions to achieve the desired molecular framework (An’ et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2,4-diethoxybenzoyl)-4-methylpiperidine, such as those containing piperidine or pyridine rings, often features significant conformational aspects that influence their chemical behavior. X-ray diffraction and spectroscopic methods like NMR and FT-IR are commonly used to elucidate these structures, revealing details about bond lengths, angles, and molecular conformations that are crucial for understanding the compound’s reactivity and properties (Wu et al., 2022).

Chemical Reactions and Properties

The reactivity of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine can be inferred from related studies, which show that piperidine derivatives participate in a variety of chemical reactions, including hydrogenation, halogenation, and nucleophilic substitutions. These reactions often result in the formation of new bonds and functional groups, significantly altering the compound’s chemical properties (Aziz‐ur‐Rehman et al., 2017).

Physical Properties Analysis

The physical properties of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine, such as melting point, boiling point, and solubility, can be anticipated based on related compounds. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the overall molecular size and shape. For example, the introduction of diethoxybenzoyl and methylpiperidine groups is likely to affect the compound's solubility in organic solvents and its thermal stability.

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards specific reagents are critical for understanding the behavior of 1-(2,4-diethoxybenzoyl)-4-methylpiperidine in various environments. Piperidine derivatives, for instance, exhibit basicity due to the lone pair of electrons on the nitrogen atom, which can engage in hydrogen bonding and other non-covalent interactions, affecting the compound's chemical stability and reactivity (Iwanami et al., 1964).

properties

IUPAC Name

(2,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-20-14-6-7-15(16(12-14)21-5-2)17(19)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVBLWEOHLCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Diethoxyphenyl)(4-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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